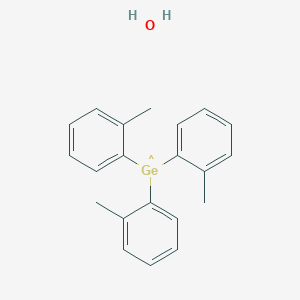
Tris(2-methylphenyl)germyl--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound consists of a germane core with three 2-methylphenyl groups and a water molecule, forming a 1:1 complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylphenyl)germyl–water (1/1) typically involves the reaction of germanium tetrachloride with 2-methylphenyl magnesium bromide in an anhydrous environment. The reaction proceeds as follows: [ \text{GeCl}_4 + 3 \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{Ge}(\text{C}_6\text{H}_4\text{CH}_3)_3 + 3 \text{MgBrCl} ] The resulting Tris(2-methylphenyl)germane is then hydrolyzed to form the desired compound .
Industrial Production Methods
Industrial production of Tris(2-methylphenyl)germyl–water (1/1) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tris(2-methylphenyl)germyl–water (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germane and other reduced germanium species.
Substitution: The 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds .
Scientific Research Applications
Tris(2-methylphenyl)germyl–water (1/1) has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism by which Tris(2-methylphenyl)germyl–water (1/1) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can modulate various biochemical pathways, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(2-methylphenyl)arsine: Similar structure but with arsenic instead of germanium.
Tris(trimethylsilyl)germylzinc chloride: Contains a germylzinc core with trimethylsilyl groups.
Uniqueness
Tris(2-methylphenyl)germyl–water (1/1) is unique due to its specific combination of germanium and 2-methylphenyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with water and other molecules makes it particularly valuable in various applications .
Properties
CAS No. |
88225-89-2 |
|---|---|
Molecular Formula |
C21H23GeO |
Molecular Weight |
364.0 g/mol |
InChI |
InChI=1S/C21H21Ge.H2O/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4-15H,1-3H3;1H2 |
InChI Key |
FVTUOJAMCMKUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Ge](C2=CC=CC=C2C)C3=CC=CC=C3C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



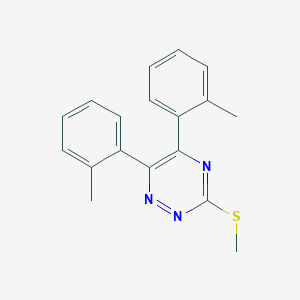
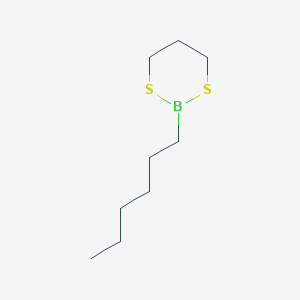
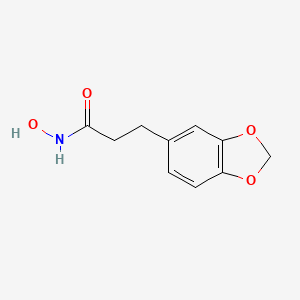
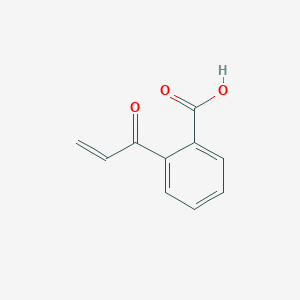
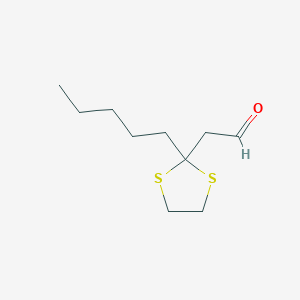
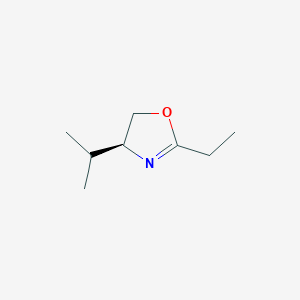
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
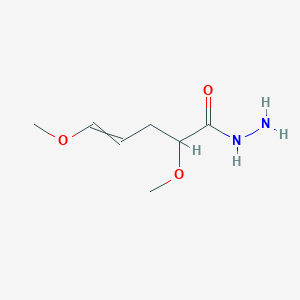
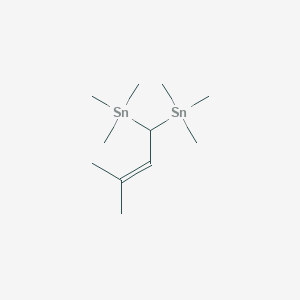
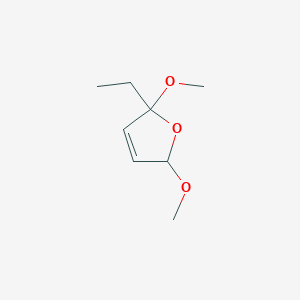
![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
